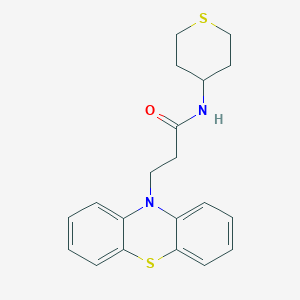![molecular formula C18H20F4N2O3 B7552196 [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7552196.png)
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone, also known as FTBM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTBM is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 468.49 g/mol.
Mécanisme D'action
The mechanism of action of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone is not fully understood. However, it is believed that [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone exerts its therapeutic effects by inhibiting specific enzymes or receptors in the body. For example, in oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone inhibits the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression and cell differentiation. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone modulates the activity of glutamate receptors which are involved in the excitotoxicity of neurons. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone targets the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure and fluid balance in the body.
Biochemical and Physiological Effects:
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects in the body. In oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone induces cell cycle arrest and apoptosis in cancer cells. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone reduces neuronal damage and inflammation in the brain. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone inhibits the production of angiotensin II and aldosterone which are involved in the pathogenesis of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be stored for long periods of time. However, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has some limitations as well. It has low solubility in water which can make it difficult to administer in vivo. It also has a short half-life which can limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone. One direction is to investigate the potential of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone as a combination therapy with other anti-cancer agents. Another direction is to explore the use of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone and improve its pharmacokinetic properties for better therapeutic efficacy.
Méthodes De Synthèse
The synthesis of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone involves the condensation reaction between 4-fluoro-3-(trifluoromethyl)benzoyl chloride and piperidine-3-carboxylic acid followed by the reaction with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide. The final product is obtained after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has shown promising results as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been investigated for its neuroprotective effects against ischemic stroke and traumatic brain injury. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been studied for its potential to treat hypertension and heart failure.
Propriétés
IUPAC Name |
[1-[4-fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N2O3/c19-15-4-3-12(10-14(15)18(20,21)22)16(25)24-5-1-2-13(11-24)17(26)23-6-8-27-9-7-23/h3-4,10,13H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAGKERWFPNXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![6-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7552141.png)


![2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7552157.png)
![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)
![2-(diethylamino)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7552207.png)